

Spectral Characterization of 3-(Dimethylamino)-4-iodophenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3-(Dimethylamino)-4-iodophenol*

Cat. No.: B2447894

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectral data for **3-(Dimethylamino)-4-iodophenol** (CAS: 1243344-64-0), a substituted phenol derivative with potential applications in organic synthesis and drug development.^{[1][2]} The elucidation of its molecular structure through modern spectroscopic techniques is paramount for its unambiguous identification and quality control. This document details the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, based on established principles and spectral data from analogous structures. The methodologies for acquiring such data are also presented, offering a framework for experimental validation.

Molecular Structure and Properties

3-(Dimethylamino)-4-iodophenol possesses a phenol ring substituted with a dimethylamino group at position 3 and an iodine atom at position 4. This substitution pattern influences the electronic environment of the molecule, which is reflected in its spectral characteristics.

Molecular Formula: C₈H₁₀INO^{[1][2]}

Molecular Weight: 263.08 g/mol ^[2]

Caption: Molecular structure of **3-(Dimethylamino)-4-iodophenol**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **3-(Dimethylamino)-4-iodophenol**.

Methodology:

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3 or DMSO-d_6). The choice of solvent is critical to avoid overlapping signals with the analyte.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is set to 0.00 ppm.[3]
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.[4]
- ^1H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and acquisition time to ensure a good signal-to-noise ratio.
- ^{13}C NMR Acquisition: Obtain the carbon NMR spectrum using a proton-decoupled pulse sequence to provide single lines for each unique carbon atom.[5] A larger number of scans is typically required due to the low natural abundance of the ^{13}C isotope.[5]
- DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH , CH_2 , and CH_3 groups.[6]

Predicted ^1H NMR Spectral Data

The predicted ^1H NMR spectrum of **3-(Dimethylamino)-4-iodophenol** would exhibit signals corresponding to the aromatic protons and the methyl protons of the dimethylamino group.

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic-H	6.5 - 7.5	Multiplet	3H
-N(CH ₃) ₂	~2.9	Singlet	6H
-OH	Broad singlet	1H	

Interpretation:

- Aromatic Protons:** The protons on the aromatic ring are expected to appear in the range of 6.5-7.5 ppm. Their exact chemical shifts and splitting patterns will depend on the electronic effects of the hydroxyl, dimethylamino, and iodo substituents.
- Dimethylamino Protons:** The six equivalent protons of the two methyl groups attached to the nitrogen atom are expected to appear as a sharp singlet around 2.9 ppm. This is consistent with the ¹H NMR data for 3-Dimethylaminophenol.[7]
- Hydroxyl Proton:** The phenolic hydroxyl proton will likely appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration due to hydrogen bonding.

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum will show distinct signals for the eight carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift (δ , ppm)
C-OH (ipso-carbon)	150 - 160
C-I (ipso-carbon)	80 - 90
C-N	145 - 155
Aromatic C-H	110 - 130
-N(CH ₃) ₂	~40

Interpretation:

- ipso-Carbons: The carbon atom attached to the hydroxyl group (C-OH) is expected to be significantly deshielded and appear at a high chemical shift (150-160 ppm).[5] Conversely, the carbon bearing the iodine atom (C-I) will be shielded due to the "heavy atom effect" and is predicted to be in the 80-90 ppm range.
- Aromatic Carbons: The remaining aromatic carbons will resonate in the typical aromatic region of 110-130 ppm.
- Dimethylamino Carbons: The two equivalent methyl carbons of the dimethylamino group are expected to appear at approximately 40 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol for IR Data Acquisition

Objective: To obtain the infrared spectrum of **3-(Dimethylamino)-4-iodophenol**.

Methodology:

- Sample Preparation: The sample can be prepared as a KBr pellet or a thin film on a salt plate (e.g., NaCl or KBr). For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a transparent disk.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is recorded first. Then, the sample spectrum is recorded, and the background is automatically subtracted. The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Predicted IR Spectral Data

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity
O-H stretch (phenolic)	3200 - 3600	Broad, Strong
C-H stretch (aromatic)	3000 - 3100	Medium
C-H stretch (aliphatic)	2850 - 3000	Medium
C=C stretch (aromatic)	1450 - 1600	Medium to Strong
C-N stretch (aromatic amine)	1250 - 1350	Strong
C-O stretch (phenol)	1180 - 1260	Strong
C-I stretch	500 - 600	Weak to Medium

Interpretation:

- O-H Stretch: A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group, with the broadening due to hydrogen bonding.
- C-H Stretches: Aromatic C-H stretching vibrations are expected between 3000 and 3100 cm⁻¹, while aliphatic C-H stretches from the dimethylamino group should appear between 2850 and 3000 cm⁻¹.
- C=C and C-N Stretches: The aromatic C=C stretching vibrations will give rise to absorptions in the 1450-1600 cm⁻¹ region. A strong band for the C-N stretch of the aromatic amine is expected around 1250-1350 cm⁻¹.
- C-O and C-I Stretches: The C-O stretching of the phenol will likely be observed as a strong band in the 1180-1260 cm⁻¹ range. The C-I stretching vibration is expected at a lower frequency, typically in the 500-600 cm⁻¹ region.

Mass Spectrometry (MS)

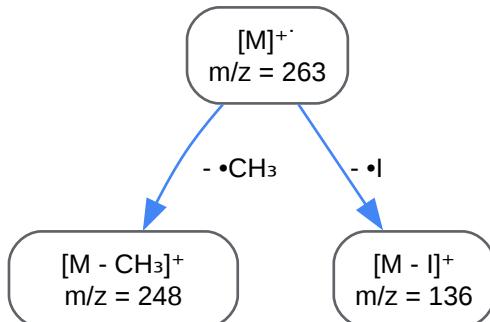
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Experimental Protocol for Mass Spectrometry Data Acquisition

Objective: To obtain the mass spectrum of **3-(Dimethylamino)-4-iodophenol**.

Methodology:

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common technique for volatile compounds, which typically results in extensive fragmentation.^[8] For a less energetic ionization that preserves the molecular ion, techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used.
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.


Predicted Mass Spectral Data

Molecular Ion (M^+): The molecular ion peak is expected at an m/z of 263, corresponding to the molecular weight of **3-(Dimethylamino)-4-iodophenol**.

Major Fragmentation Pathways:

- Loss of a methyl radical ($\bullet\text{CH}_3$): A fragment ion at m/z 248 is expected due to the loss of a methyl group from the dimethylamino moiety.
- Loss of iodine radical ($\bullet\text{I}$): A fragment at m/z 136 could be observed due to the cleavage of the C-I bond.
- Loss of dimethylamino group: Fragmentation could also lead to the loss of the dimethylamino group.

Plausible Mass Spectral Fragmentation Pathway

[Click to download full resolution via product page](#)

Caption: A plausible fragmentation pathway for **3-(Dimethylamino)-4-iodophenol** in mass spectrometry.

Conclusion

This technical guide has provided a detailed prediction and interpretation of the NMR, IR, and Mass spectral data for **3-(Dimethylamino)-4-iodophenol**. The presented experimental protocols offer a standardized approach for the acquisition of this data. While the spectral data herein is predicted based on established principles and analogous compounds, it serves as a robust framework for researchers in the synthesis, identification, and application of this compound. Experimental verification of these predictions is highly recommended for definitive structural confirmation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Cas 1243344-64-0,3-(dimethylamino)-4-iodophenol | lookchem [lookchem.com]

- 2. 3-(dimethylamino)-4-iodophenol | 1243344-64-0 [amp.chemicalbook.com]
- 3. ¹³C nmr spectrum of dimethylamine C₂H₇N CH₃NHCH₃ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of N-methylmethanamine C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. rsc.org [rsc.org]
- 5. che.hw.ac.uk [che.hw.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 3-Dimethylaminophenol(99-07-0) 1H NMR spectrum [chemicalbook.com]
- 8. uni-saarland.de [uni-saarland.de]
- To cite this document: BenchChem. [Spectral Characterization of 3-(Dimethylamino)-4-iodophenol: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2447894#spectral-data-for-3-dimethylamino-4-iodophenol-nmr-ir-mass-spec>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com